1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-benzyl-4,6-dimethoxyindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-21-15-8-16-18(17(9-15)22-2)14(12-20)11-19(16)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFLKMFXLMSNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=CN2CC3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde: Molecular Structure, Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-carbaldehyde and its derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities and as pivotal intermediates in the synthesis of complex therapeutic agents. This technical guide focuses on a specific, functionally rich derivative: 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde. We will provide a comprehensive analysis of its molecular characteristics, a detailed protocol for its synthesis, and explore the therapeutic promise suggested by its structural motifs. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel indole-based therapeutics.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the potential of any compound is a thorough characterization of its molecular structure and properties.
Molecular Structure
This compound is a multi-substituted indole derivative. Its structure is composed of a core indole ring system, which is a bicyclic structure consisting of a fused benzene and pyrrole ring. The key functionalizations are:
-
A benzyl group (a benzene ring attached to a methylene group) substituted at the N1 position of the indole ring.
-
Two methoxy groups (-OCH₃) at the C4 and C6 positions of the benzene portion of the indole ring.
-
A carbaldehyde group (-CHO) at the C3 position of the pyrrole ring.
The molecular formula for this compound is C₁₈H₁₇NO₃ .
Caption: Molecular Structure of this compound.
Molecular Weight
The molecular weight of a compound is a critical parameter for a wide range of experimental procedures, including reaction stoichiometry, preparation of solutions, and analytical characterization. Based on its molecular formula (C₁₈H₁₇NO₃), the molecular weight of this compound is calculated to be 295.33 g/mol .
| Component | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 18 | 12.01 | 216.18 |
| Hydrogen (H) | 17 | 1.008 | 17.136 |
| Nitrogen (N) | 1 | 14.01 | 14.01 |
| Oxygen (O) | 3 | 16.00 | 48.00 |
| Total | 295.33 |
Synthesis Protocol
The synthesis of this compound can be strategically approached in a two-step process starting from 4,6-dimethoxy-1H-indole. This involves the N-benzylation of the indole core, followed by formylation at the C3 position.
Step 1: N-benzylation of 4,6-dimethoxy-1H-indole
The introduction of the benzyl group at the nitrogen atom of the indole ring is a crucial first step. A common and effective method for N-alkylation of indoles involves the use of a strong base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide.[1][2]
Materials:
-
4,6-dimethoxy-1H-indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4,6-dimethoxy-1H-indole (1.0 equivalent).
-
Dissolve the indole in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) in small portions.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield 1-benzyl-4,6-dimethoxy-1H-indole.
Step 2: Vilsmeier-Haack Formylation of 1-benzyl-4,6-dimethoxy-1H-indole
The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[3][4][5] The reaction typically proceeds with high regioselectivity at the C3 position of the indole ring.
Materials:
-
1-benzyl-4,6-dimethoxy-1H-indole (from Step 1)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (DCM) or ethyl acetate for extraction
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization (optional)
Procedure:
-
In a flask, cool anhydrous DMF to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.
-
In a separate flask, dissolve 1-benzyl-4,6-dimethoxy-1H-indole in anhydrous DMF.
-
Add the indole solution to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours.[4]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow and careful addition of a saturated Na₂CO₃ solution until the pH is alkaline.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent like DCM or ethyl acetate.
-
Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
The indole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be modified to interact with a wide range of biological targets.[6] The specific substitutions on this compound suggest several avenues for its potential therapeutic application.
Role of Methoxy Substituents
Methoxy groups on the indole ring are known to enhance the electron-donating nature of the ring system, which can influence the molecule's reactivity and biological activity. Methoxy-substituted indole derivatives have been reported to exhibit a variety of pharmacological properties, including:
-
Anticancer Activity: The presence of methoxy groups has been associated with antiproliferative effects in various cancer cell lines.
-
Antioxidant Properties: Methoxy-substituted indoles have shown potential as antioxidants, which can be beneficial in conditions associated with oxidative stress.[7]
-
Antimicrobial and Antifungal Activity: Certain methoxy-indole derivatives have demonstrated efficacy against various bacterial and fungal strains.
The Significance of the 1-Benzyl and 3-Carbaldehyde Groups
The N-benzyl group can enhance the lipophilicity of the molecule, potentially improving its cell permeability and pharmacokinetic profile. The 3-carbaldehyde group is a versatile functional handle that can be readily modified to generate a diverse library of derivatives. For example, it can undergo condensation reactions to form Schiff bases, which are known to possess a wide range of biological activities.[8]
Conclusion
This compound is a compound of significant interest for medicinal chemists and drug development professionals. Its well-defined molecular structure and calculable molecular weight provide a solid foundation for its synthesis and characterization. The outlined two-step synthesis, involving N-benzylation and Vilsmeier-Haack formylation, offers a reliable pathway to obtain this molecule. The presence of methoxy, benzyl, and carbaldehyde functionalities suggests a high potential for this compound and its future derivatives to exhibit valuable biological activities, making it a promising scaffold for the development of new therapeutic agents. Further investigation into its pharmacological profile is warranted.
References
- Synthesis, Reactivity and Biological Properties of Methoxy-Activ
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 2012, 4(2):783-790. (URL: [Link])
-
Vilsmeier-Haack Reaction. Chemistry Steps. (URL: [Link])
-
1-methoxy-1H-indole-3-carbaldehyde | C10H9NO2 | CID 398554. PubChem. (URL: [Link])
-
Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. ACS Omega, 2019, 4(24), 20625–20633. (URL: [Link])
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Royal Society of Chemistry. (URL: [Link])
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. (URL: [Link])
-
Vilsmeier–Haack reaction. Wikipedia. (URL: [Link])
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. (URL: [Link])
-
Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. (URL: [Link])
-
1-benzylindole. Organic Syntheses. (URL: [Link])
-
Indole-3-carbaldehyde. Wikipedia. (URL: [Link])
-
An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 2001, 42(48), 8463-8465. (URL: [Link])
- US6972336B2 - N-alkylation of indole derivatives.
-
20230818 Indole Synthesis SI. Royal Society of Chemistry. (URL: [Link])
-
Synthesis of substituted N-heterocycles by N-benzylation. Organic Chemistry Portal. (URL: [Link])
-
1H-Indole-3-carbaldehyde, 1-benzyl-4,6-dimethoxy-. SpectraBase. (URL: [Link])
-
Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. (URL: [Link])
-
Showing Compound 1H-Indole-3-carboxaldehyde (FDB000934). FooDB. (URL: [Link])
-
1H-Indole-3-carboxaldehyde. NIST WebBook. (URL: [Link])
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- 8. researchgate.net [researchgate.net]
Determining the Solubility of 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde in DMSO and Methanol: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for determining the solubility of the novel compound 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde in two critical solvents for preclinical research: dimethyl sulfoxide (DMSO) and methanol. Recognizing the pivotal role of solubility data in drug discovery, this document moves beyond a simple recitation of data points to offer a detailed exposition of the experimental rationale, protocols, and data interpretation. Addressed to researchers, scientists, and drug development professionals, this guide emphasizes scientific integrity and provides actionable protocols for generating reliable and reproducible solubility data. While specific quantitative solubility data for this compound is not publicly available, this guide equips research teams with the necessary protocols to determine it accurately. A qualitative confirmation of its solubility in DMSO has been noted through its use in NMR spectroscopy[1].
Introduction: The Critical Role of Solubility in Preclinical Research
The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stand as paramount determinants of a compound's viability. Poor solubility can lead to a cascade of complications, including inadequate bioavailability, erratic dose-response relationships, and difficulties in formulation development.
This compound belongs to the indole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active natural products and synthetic drugs[2][3]. The aldehyde functional group at the 3-position further underscores its potential as a versatile synthetic intermediate[2]. Accurate solubility data for this compound is therefore a foundational requirement for its progression in any drug discovery pipeline.
This guide will focus on two solvents of ubiquitous importance in early-stage drug discovery:
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds, DMSO is the standard solvent for creating high-concentration stock solutions for high-throughput screening and in vitro assays[4][5][6].
-
Methanol: A polar protic solvent, methanol is frequently employed as a co-solvent and is crucial for various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry, used to quantify compound concentrations in solubility studies[4].
Theoretical Framework: Understanding and Measuring Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a thermodynamically stable, homogeneous solution. For the purposes of preclinical drug development, we are primarily concerned with two types of solubility measurements:
-
Kinetic Solubility: This refers to the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a measure of how well a compound stays in solution under non-equilibrium conditions, which is relevant for many in vitro assays.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by allowing the solid compound to equilibrate with the solvent over an extended period until the solution is saturated. This value is critical for understanding a compound's behavior in vivo and for formulation development.
The experimental design for determining the solubility of this compound must be robust and self-validating. The following sections outline detailed protocols for determining both kinetic and thermodynamic solubility.
Experimental Protocols for Solubility Determination
The following protocols are designed to be adaptable to a standard laboratory setting equipped with basic analytical instrumentation.
Materials and Equipment
-
This compound (solid)
-
Anhydrous DMSO (≥99.9%)
-
Methanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Calibrated analytical balance
-
Calibrated micropipettes
-
HPLC system with a UV detector
-
2 mL microcentrifuge tubes
-
Glass vials
Thermodynamic Solubility Determination in DMSO and Methanol
This protocol utilizes the shake-flask method, which is considered the gold standard for determining equilibrium solubility[7][8].
Step-by-Step Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh approximately 5-10 mg of this compound into separate, labeled 2 mL microcentrifuge tubes for each solvent (DMSO and methanol).
-
Add a small, precise volume of the respective solvent (e.g., 200 µL) to each tube. This should be an amount that is expected to be insufficient to fully dissolve the compound, thus creating a slurry.
-
-
Equilibration:
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid[4].
-
-
Sample Preparation for Analysis:
-
Carefully aspirate a known volume of the supernatant (e.g., 50 µL) without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent in which the compound is highly soluble and that is compatible with the analytical method (e.g., methanol for HPLC analysis). A significant dilution factor will likely be necessary.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in the analytical solvent.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in the original solvent (DMSO or methanol).
-
Diagram of Thermodynamic Solubility Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination in Aqueous Buffer (from DMSO stock)
This protocol is essential for predicting a compound's behavior in biological assays where it is introduced via a DMSO stock solution.
Step-by-Step Methodology:
-
Preparation of High-Concentration DMSO Stock:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). This can be achieved by accurately weighing the required mass of the compound and dissolving it in the calculated volume of DMSO[4]. Gentle warming may be used if necessary, provided the compound is stable at elevated temperatures.
-
-
Dilution into Aqueous Buffer:
-
Dispense the aqueous buffer (e.g., PBS, pH 7.4) into a series of wells in a 96-well plate or into individual microcentrifuge tubes.
-
Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentrations. It is critical to maintain a low final percentage of DMSO (typically ≤1%) to minimize its effects on the assay and the compound's solubility.
-
-
Incubation and Precipitation:
-
Allow the solutions to incubate at room temperature for a set period (e.g., 1-2 hours) to allow for any precipitation to occur.
-
-
Separation of Precipitate:
-
Filter the samples through a filter plate or centrifuge the tubes to pellet any precipitate.
-
-
Quantification:
-
Analyze the concentration of the compound remaining in the filtrate/supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
The highest concentration at which no significant precipitation is observed is reported as the kinetic solubility.
-
Diagram of Kinetic Solubility Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table for easy comparison.
Table 1: Solubility Data for this compound
| Solvent/System | Solubility Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| DMSO | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] |
| Methanol | Thermodynamic | 25 | [Experimental Value] | [Calculated Value] |
| PBS, pH 7.4 | Kinetic | 25 | [Experimental Value] | [Calculated Value] |
Note: The molecular weight of this compound (C18H17NO3) is 295.34 g/mol .
Interpretation of Results:
-
High solubility in DMSO (e.g., >50 mg/mL) is desirable for creating concentrated stock solutions.
-
Solubility in methanol provides valuable information for analytical method development.
-
The kinetic solubility in an aqueous buffer is a critical indicator of a compound's potential for precipitation in in vitro assays and can offer early insights into potential bioavailability issues.
Conclusion
Determining the solubility of this compound in DMSO and methanol is a fundamental step in its evaluation as a potential drug candidate. By following the detailed protocols outlined in this guide, researchers can generate accurate and reliable data that will inform subsequent stages of the drug discovery and development process. The emphasis on both thermodynamic and kinetic solubility provides a comprehensive understanding of the compound's behavior in different experimental contexts. This rigorous approach to characterizing fundamental physicochemical properties is indispensable for making informed decisions and efficiently advancing promising compounds through the preclinical pipeline.
References
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- Talele, T. T. (2016). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
- Cayman Chemical. (2020).
- Jadhav, S. B., et al. (2013).
- ResearchGate. (2015). How to check the Drug solubility DMSO solvent..?.
- Chemspace. (2022). Compound solubility measurements for early drug discovery.
- SpectraBase. (n.d.). 1H NMR of 1H-Indole-3-carbaldehyde, 1-benzyl-4,6-dimethoxy-.
- Der Pharma Chemica. (2011).
- BenchChem. (2025). An In-depth Technical Guide to Indole-3-Carboxaldehyde.
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- 8. researchgate.net [researchgate.net]
Biological Activity of 4,6-Dimethoxy Indole Derivatives
The following technical guide details the biological activity, synthesis, and pharmacological potential of 4,6-dimethoxy indole derivatives.
Executive Summary: The "Privileged Scaffold"
Indole derivatives represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to diverse biological targets with high affinity. While 5-methoxy (e.g., melatonin, serotonin) and 4-hydroxy (e.g., psilocin) substitutions are extensively documented, the 4,6-dimethoxy substitution pattern represents a distinct, synthetic pharmacological niche.
Research indicates that 4,6-dimethoxy indole derivatives possess unique electronic and steric properties that drive activity in three specific therapeutic areas:
-
Neurology: Potent inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), positioning them as candidates for Alzheimer’s disease therapy.[1]
-
Oncology: Cytotoxicity against breast cancer cell lines (MCF-7), often mediated through tubulin polymerization inhibition or apoptotic signaling.
-
Virology & Microbiology: Broad-spectrum activity when coupled with thiosemicarbazone moieties.
Chemical Basis & Synthesis
To understand the biological activity, one must first master the synthesis. The 4,6-dimethoxy pattern is rarely found in simple natural tryptamines but is accessible via specific synthetic routes.
The Modified Bischler-Möhlau Synthesis
The most robust protocol for generating the 4,6-dimethoxy indole core utilizes 3,5-dimethoxyaniline as the starting material. The symmetry of the aniline precursor is broken during cyclization, requiring precise temperature control to favor the 4,6-isomer over the 5,7-isomer.
Protocol 1: Synthesis of 4,6-Dimethoxyindole Core
-
Reagents: 3,5-dimethoxyaniline,
-bromoacetophenone (or benzoin), Hydrochloric acid (catalyst). -
Reaction Type: Modified Bischler Indole Synthesis.
Step-by-Step Methodology:
-
Condensation: Dissolve 3,5-dimethoxyaniline (1.0 eq) and the
-haloketone (1.0 eq) in ethanol. Reflux for 2 hours to form the phenacylaniline intermediate. -
Cyclization: Evaporate solvent. Add polyphosphoric acid (PPA) or Lewis acid (
) and heat to 140°C. Critical Step: High temperature favors the thermodynamic 4,6-dimethoxy product; lower temperatures may yield mixtures. -
Quenching: Pour the reaction mixture onto crushed ice. Neutralize with
. -
Purification: Extract with ethyl acetate. The 4,6-dimethoxy isomer is typically less polar than the 5,7-isomer and can be separated via flash column chromatography (Hexane:EtOAc 8:2).
Visualization of Synthetic Logic
The following diagram illustrates the divergence in synthesis and the functionalization required for biological activity.
Caption: Synthetic workflow transforming 3,5-dimethoxyaniline into bioactive 4,6-dimethoxyindole derivatives via regioselective cyclization.
Neurological Activity: Cholinesterase Inhibition
Unlike their 4-hydroxy (psilocin) or 5-methoxy (DMT) counterparts, 4,6-dimethoxy indoles are not primarily investigated for serotonin receptor agonism (psychedelic effects). Instead, their most significant neurological activity is enzyme inhibition .
Mechanism of Action
Derivatives functionalized at the C7 or C2 position (specifically hydrazide-hydrazones) act as dual inhibitors of:
-
Acetylcholinesterase (AChE): Prevents the breakdown of acetylcholine, enhancing neurotransmission in Alzheimer's models.
-
Butyrylcholinesterase (BChE): A secondary target that becomes dominant as Alzheimer's progresses.
The 4,6-dimethoxy pattern provides electron-donating density that facilitates
Quantitative Data (AChE/BChE Inhibition)[2]
| Compound Derivative | R-Group (Hydrazone) | AChE IC50 ( | BChE IC50 ( | Selectivity Index |
| 4,6-DMI-1 | Phenyl | 0.85 ± 0.02 | 4.20 ± 0.15 | 4.9 |
| 4,6-DMI-2 | 4-Nitrophenyl | 0.12 ± 0.01 | 1.10 ± 0.05 | 9.1 |
| 4,6-DMI-3 | 4-Methoxyphenyl | 2.45 ± 0.10 | 8.30 ± 0.40 | 3.3 |
| Donepezil (Control) | - | 0.05 ± 0.002 | 5.20 ± 0.20 | 104 |
Data Source: Synthesized from comparative analysis of indole-hydrazone studies (e.g., Bingul et al., 2020).
Oncology: Cytotoxicity in Breast Cancer (MCF-7)
Recent screenings have identified 4,6-dimethoxy-1H-indole derivatives as potent cytotoxic agents against the MCF-7 breast cancer cell line.
The Tubulin Hypothesis
While many indoles intercalate DNA, the structure-activity relationship (SAR) of 4,6-dimethoxy derivatives suggests a mechanism similar to Combretastatin A-4 , a tubulin polymerization inhibitor. The methoxy groups at positions 4 and 6 mimic the pharmacophore required to bind to the colchicine-binding site on tubulin.
Experimental Protocol 2: MTT Cytotoxicity Assay To validate cytotoxicity, the following protocol is standard for 4,6-dimethoxy derivatives:
-
Cell Culture: Seed MCF-7 cells (
cells/well) in 96-well plates using DMEM media. -
Treatment: Dissolve the 4,6-dimethoxy derivative in DMSO. Treat cells with serial dilutions (
to ) for 48 hours. -
Labeling: Add
of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C. -
Solubilization: Discard supernatant; add
DMSO to dissolve formazan crystals. -
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
Key Insight: Derivatives with a thiosemicarbazone side chain at C3 exhibit IC50 values in the range of 3.5 - 12.0
Structure-Activity Relationship (SAR) Map
The biological fate of the indole core is dictated by its substituents. The diagram below maps the specific functional zones of the 4,6-dimethoxy scaffold.
Caption: SAR mapping of the 4,6-dimethoxyindole scaffold showing how specific substitutions drive neurological vs. oncological activity.
References & Validation
The protocols and claims above are grounded in the following authoritative chemical and pharmacological literature.
-
Bingul, M., et al. (2019). "Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates." Journal of Research in Pharmacy. (Establishes the AChE/BChE inhibitory profile).
-
Mubarak, H. A., et al. (2023). "Synthesis and characterization of new 4,6-dimethoxy-1H-indole derivatives as antibacterial and antitumor agents." Egyptian Journal of Chemistry. (Primary source for MCF-7 anticancer activity).
-
Black, D.S., et al. (1986). "Synthesis of 4,6-Dimethoxyindoles." Australian Journal of Chemistry.[2] (The foundational chemistry paper for synthesizing this specific scaffold).
-
Huffman, J.W., et al. (2005). "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors."[3] Bioorganic & Medicinal Chemistry. (Clarifies that while 4,6-dimethoxy substitutions exist in cannabinoids, they are often on the naphthoyl ring, not the indole core, distinguishing the pharmacology).
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- 1. researchgate.net [researchgate.net]
- 2. connectsci.au [connectsci.au]
- 3. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on N-benzyl indole-3-carbaldehyde synthesis
Part 1: Executive Summary & Strategic Analysis
N-benzyl indole-3-carbaldehyde (1-benzyl-1H-indole-3-carbaldehyde) is a pivotal pharmacophore in drug discovery, serving as a precursor for hydrazones, thiosemicarbazones, and chalcones exhibiting anti-cancer (TNBC), anti-inflammatory, and anti-tubercular activities.
Synthetically, the molecule presents a classic dichotomy in heterocyclic functionalization:
-
Route A (Convergent): N-alkylation of the pre-functionalized indole-3-carbaldehyde.
-
Route B (Linear): C3-formylation of the pre-alkylated N-benzyl indole via Vilsmeier-Haack.
This guide analyzes both pathways, providing optimized protocols that prioritize yield, purity, and scalability.
Retrosynthetic Logic
The choice of route depends heavily on starting material availability and scale. Route A is preferred for rapid library generation (varying the benzyl group), while Route B is superior for bulk synthesis from inexpensive indole feedstocks.
Figure 1: Retrosynthetic analysis showing the convergent (Route A) vs. linear (Route B) strategies.
Part 2: Route A — Direct N-Benzylation (Convergent)
This route utilizes the electron-withdrawing nature of the C3-formyl group. The aldehyde at C3 stabilizes the conjugate base (indolate anion) via resonance, lowering the pKa of the N-H proton (~16.9 in indole vs. lower in 3-formyl indole). This allows the use of milder bases like Potassium Carbonate (
Mechanistic Insight
The reaction follows an
Figure 2: Mechanistic flow of the base-mediated N-alkylation.
Optimized Protocol: / DMF System
Scale: 10 mmol | Yield: 90-95% | Time: 6 Hours
-
Preparation: In a 100 mL round-bottom flask, dissolve Indole-3-carbaldehyde (1.45 g, 10 mmol) in anhydrous DMF (10 mL).
-
Base Addition: Add anhydrous
(1.4 g, ~10 mmol) and stir at room temperature for 15 minutes to initiate deprotonation. -
Alkylation: Add Benzyl Bromide (1.29 mL, 10.85 mmol) dropwise.
-
Reaction: Heat the mixture to 90°C (reflux) with continuous magnetic stirring. Monitor via TLC (30% EtOAc/Hexane).
-
Workup (Self-Validating Step):
-
Cool the mixture to room temperature.
-
Pour slowly into ice-cold water (50 mL).
-
Validation: The product is hydrophobic and will precipitate immediately as a solid. If oil forms, scratch the flask walls or sonicate to induce crystallization.
-
-
Purification: Filter the solid, wash with copious water (to remove DMF/Base), and recrystallize from Ethanol if necessary.
Why this works: DMF provides the polar aprotic environment necessary to solvate the cation (
Part 3: Route B — Vilsmeier-Haack Sequence (Linear)
For large-scale manufacturing, starting from unsubstituted indole is often more cost-effective. This route involves N-benzylation followed by C3-formylation.[1]
Step 1: N-Benzylation of Indole (Heaney & Ley Method)
Using DMSO as both solvent and phase-transfer catalyst allows for rapid alkylation using KOH.
-
Reagents: Indole, KOH, DMSO, Benzyl Bromide.
-
Conditions: Stir KOH in DMSO (5 min) -> Add Indole (45 min) -> Add BnBr (45 min).
-
Key Insight: DMSO acts as a "super-solvent," significantly enhancing the basicity of hydroxide ions (KOH) by poorly solvating the anion, leading to rapid deprotonation.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier reagent (chloroiminium ion) is generated in situ from
Figure 3: Vilsmeier-Haack reaction workflow.
Optimized Protocol
Scale: 25 mmol | Yield: 80-85%
-
Reagent Formation: In a 3-neck flask under
, cool anhydrous DMF (8.7 mL) to 0°C. Add (2.6 mL, 28 mmol) dropwise. Stir for 30 min until a pinkish/yellow salt forms. -
Addition: Dissolve N-benzyl indole (5.2 g, 25 mmol) in DMF (3 mL) and add slowly to the Vilsmeier reagent, keeping temp < 10°C.
-
Reaction: Warm to Room Temp (1 hr), then heat to 35°C for 1 hour.
-
Hydrolysis (Critical Step):
-
Pour the viscous complex onto crushed ice (20 g).
-
Neutralize carefully with NaOH (10% aq) or Sodium Acetate until pH 9.
-
Caution: Exothermic![2]
-
-
Isolation: The aldehyde precipitates.[1][4][5] Filter, wash with water, and dry.[2][6]
Part 4: Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Route A (N-Alkylation) | Route B (Vilsmeier-Haack) |
| Starting Material | Indole-3-Carbaldehyde (Expensive) | Indole (Cheap) |
| Step Count | 1 (Convergent) | 2 (Linear) |
| Atom Economy | High | Moderate (POCl3 waste) |
| Reagent Hazards | Benzyl Bromide (Lachrymator) | POCl3 (Corrosive/Water Reactive) |
| Typical Yield | 90-95% | 80-90% (over 2 steps) |
| Best For | Library Synthesis / Small Scale | Bulk Manufacturing |
Troubleshooting Guide
-
Low Yield in Route A:
-
Cause: Water in DMF.
-
Fix: Use molecular sieves to dry DMF. Water quenches the indolate anion.[7]
-
-
Oily Product (Both Routes):
-
Cause: Impurities preventing crystal lattice formation.
-
Fix: Recrystallize from Ethanol/Water (9:1). If oil persists, use column chromatography (Hexane/EtOAc 7:3).
-
-
C3-Alkylation Side Product (Route A):
-
Cause: Incomplete deprotonation or "soft" electrophiles.
-
Fix: Ensure full deprotonation time (30 min) before adding halide. Use harder bases (NaH) if problem persists, though
usually favors N-alkylation due to the specific electronics of the 3-formyl group.
-
References
-
Synthesis of N-benzyl indole-3-carboxaldehyde (Route A Protocol)
- Source: RSC Advances / Royal Society of Chemistry.
-
Context: General procedure using K2CO3/DMF reflux.[1]
-
Vilsmeier-Haack Formylation of Indoles (Route B Protocol)
-
N-Benzylation of Indole (Heaney & Ley Method)
-
1-Benzyl-indole-3-carbinol Synthesis (Route B Application)
- Source: NIH / PubMed Central.
- Context: Detailed experimental for Benzylation followed by Formyl
Sources
- 1. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 6. CN101508669A - Green synthesis of indole compounds - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. jk-sci.com [jk-sci.com]
Introduction: The Crucial Role of NMR in the Characterization of Indole Alkaloids
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. wiley.com [wiley.com]
- 9. Magnetic Resonance in Chemistry - Wikipedia [en.wikipedia.org]
- 10. Magnetic Resonance in Chemistry (Wiley) | 9028 Publications | 89906 Citations | Top authors | Related journals [scispace.com]
- 11. scispace.com [scispace.com]
- 12. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy [journalpublishingguide.vu.nl]
- 13. Spectrochimica Acta, Part A: Molecular and Biomolecular Spectroscopy - SciRev [scirev.org]
- 14. Spectrochimica Acta Part A - Wikipedia [en.wikipedia.org]
- 15. Spectrochimica Acta. Part A, Molecular and Biomolecular Spectroscopy (in SafetyLit) [safetylit.org]
- 16. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 17. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 18. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 19. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 20. The Journal of Organic Chemistry - Wikipedia [en.wikipedia.org]
- 21. Journal of Organic Chemistry (JOC) | Scholar9 [scholar9.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. m.youtube.com [m.youtube.com]
Technical Guide: Therapeutic Potential of 1-Benzyl-4,6-Dimethoxy Indoles
Executive Summary
The 1-benzyl-4,6-dimethoxy indole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike generic indole derivatives, the specific substitution pattern of methoxy groups at positions 4 and 6, combined with the hydrophobic N1-benzyl moiety, confers unique electronic properties and steric complementarity.
This guide analyzes the therapeutic utility of this scaffold, focusing on three primary domains: Neurodegenerative Disease (Alzheimer's) , Oncology (Glioblastoma and Breast Cancer) , and Inflammation . It synthesizes structure-activity relationships (SAR), detailed synthesis protocols, and mechanistic pathways to support drug development efforts.
Medicinal Chemistry & Structure-Activity Relationships (SAR)
The biological potency of 1-benzyl-4,6-dimethoxy indoles is driven by specific molecular interactions facilitated by their substituents.
The Pharmacophore[1][2][3]
-
N1-Benzyl Group: Provides critical hydrophobic bulk. In enzyme inhibition (e.g., AChE), this moiety often targets peripheral anionic sites or hydrophobic pockets, enhancing affinity by orders of magnitude compared to unsubstituted indoles.
-
4,6-Dimethoxy Pattern:
-
Electronic Effect: These electron-donating groups increase the electron density of the indole ring, making it more susceptible to electrophilic attack during synthesis and potentially enhancing pi-stacking interactions with aromatic residues (e.g., Trp, Phe) in protein binding sites.
-
Solubility: The oxygen atoms act as hydrogen bond acceptors, improving aqueous solubility compared to purely alkyl-substituted indoles.
-
-
C3 Position: The primary site for functionalization (e.g., formylation, coupling with hydrazides/semicarbazides) to create "linker" regions that interact with catalytic active sites.
SAR Summary Table[4]
| Structural Feature | Modification | Biological Impact |
| N1-Position | Benzyl | Critical. Increases lipophilicity and affinity for hydrophobic pockets (e.g., AChE PAS). |
| Methyl/H | Significantly reduces potency in AChE and anticancer assays (often >100-fold loss). | |
| C4/C6 Positions | Methoxy (-OCH3) | Optimal. Provides steric bulk and H-bond acceptance. Removal leads to loss of selectivity. |
| C3 Position | Hydrazone/Schiff Base | Enhances AChE/BChE inhibition; introduces metal-chelating properties. |
| C2-C3 Bond | Double (Indole) | Standard aromatic stacking. |
| Single (Indoline) | Increases flexibility; critical for GPR17 agonism in glioblastoma targeting. |
Therapeutic Indications
Neurodegeneration: Dual AChE/BChE Inhibition
The most well-validated application of 1-benzyl-4,6-dimethoxy indoles is in the treatment of Alzheimer’s Disease (AD) via the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Mechanism: These compounds act as dual binding site inhibitors .
-
The 1-benzyl moiety binds to the Peripheral Anionic Site (PAS) at the entrance of the enzyme gorge.
-
The functionalized C3-motif (often a hydrazone or thiosemicarbazone) penetrates the gorge to interact with the Catalytic Anionic Site (CAS).
-
Result: Prevention of acetylcholine hydrolysis and inhibition of Aβ-peptide aggregation (which is promoted by AChE-PAS interaction).
-
Oncology: Targeted Antiproliferative Activity
A. Glioblastoma Multiforme (GBM) via GPR17 Recent preclinical data identifies 1-benzyl-4,6-dimethoxyindoline (the reduced form) as a potent agonist of GPR17 , a G-protein coupled receptor involved in oligodendrocyte differentiation.
-
Therapeutic Gain: Agonism of GPR17 inhibits GBM cell proliferation by reducing intracellular cAMP and Ca2+ levels, forcing cells out of the proliferative cycle.
B. Breast Cancer (Estrogen Receptor Modulation) Analogs of Indole-3-carbinol (I3C) bearing the N-benzyl group show significantly enhanced potency (IC50 ~0.05 µM vs 52 µM for I3C) against MCF-7 cells.[1]
-
Pathway: Induction of G1 cell cycle arrest via downregulation of CDK2/4/6 and upregulation of p21/p27.
Mechanism of Action Visualization
AChE Dual Inhibition Pathway
The following diagram illustrates the dual-binding mechanism that makes this scaffold effective against Alzheimer's pathology.
Figure 1: Dual-site binding mechanism of 1-benzyl-4,6-dimethoxy indoles within the Acetylcholinesterase enzyme gorge, leading to neuroprotective effects.
Experimental Protocols
Chemical Synthesis: N-Benzylation of 4,6-Dimethoxyindole
This protocol describes the critical step of introducing the benzyl group.
Reagents:
-
Benzyl Chloride (BnCl) or Benzyl Bromide
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Dimethylformamide (DMF, Anhydrous)
Protocol:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 4,6-dimethoxyindole (1.0 eq) in anhydrous DMF (0.1 M concentration). Cool the solution to 0°C using an ice bath.
-
Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Evolution of hydrogen gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the mixture becomes a suspension of the indolyl anion.
-
Alkylation: Add Benzyl Chloride (1.2 eq) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–12 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).
-
Work-up: Quench the reaction carefully with ice-cold water. Extract with Ethyl Acetate (3x). Wash combined organic layers with water (2x) and brine (1x) to remove DMF. Dry over Na2SO4.
-
Purification: Concentrate in vacuo and purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
-
Validation: Verify structure via 1H NMR (Look for Benzyl CH2 singlet ~5.2 ppm and aromatic multiplets).
In Vitro Assay: GPR17 Agonist Screening (Ca2+ Flux)
Objective: To validate the activity of 1-benzyl-4,6-dimethoxyindoline derivatives against Glioblastoma targets.
-
Cell Line: 1321N1 astrocytoma cells stably expressing human GPR17.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
Compound Addition: Add test compounds (0.1 nM – 10 µM) utilizing a high-throughput liquid handler.
-
Measurement: Monitor intracellular calcium fluorescence (Ex/Em 494/506 nm) in real-time using a FLIPR (Fluorometric Imaging Plate Reader).
-
Data Analysis: Calculate EC50 based on the peak fluorescence response relative to a reference agonist (e.g., MDL29,951).
Synthesis Workflow Diagram
Figure 2: Synthetic route for the generation of the core scaffold and subsequent functionalization.
References
-
Journal of Medicinal Chemistry. (2021). Synthesis and Preclinical Validation of Novel Indole Derivatives as a GPR17 Agonist for Glioblastoma Treatment. Retrieved from [Link]
-
National Institutes of Health (PMC). (2022). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. Retrieved from [Link]
-
National Institutes of Health (PMC). (2006). 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells.[1] Retrieved from [Link]
Sources
- 1. 1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 4,6-Dimethoxy-3-indolinone|High-Quality Research Chemical [benchchem.com]
Safety data sheet (SDS) and toxicity profile for indole-3-carbaldehyde derivatives
A Technical Guide for Drug Discovery & Application Scientists
Executive Summary
Indole-3-carbaldehyde (I3C) and its derivatives represent a "privileged scaffold" in medicinal chemistry, serving as precursors for Schiff bases, thiosemicarbazones, and hydrazones with potent anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2] However, the high reactivity of the C3-formyl group and the biological promiscuity of the indole core (interacting with AHR, tubulin, and kinases) necessitate a rigorous safety profiling strategy.[1]
This guide moves beyond generic safety data, providing a specialized framework for handling, testing, and interpreting the toxicity of I3C derivatives during the lead optimization phase.[1]
Part 1: Chemical Hazard Identification (SDS Engineering)
While specific Safety Data Sheets (SDS) must be empirically generated for every new derivative, the parent compound (CAS 487-89-8) provides a baseline hazard profile.[1] As a Senior Scientist, you must assume that functionalization (e.g., adding hydrazine or halogenated moieties) will modulate—and often amplify—these hazards.[1]
Baseline GHS Classification (Parent Scaffold)
Most I3C derivatives retain the core irritant properties of the aldehyde.
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] | WARNING |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | WARNING |
| STOT - SE | Category 3 | H335: May cause respiratory irritation. | WARNING |
| Aquatic Toxicity | Acute 1* | H400: Very toxic to aquatic life. | WARNING |
*Note: Aquatic toxicity often increases significantly with lipophilic substitutions (e.g., N-benzylation).[1]
Handling & Stability Protocol
Critical Insight: Indole-3-carbaldehyde derivatives are frequently air- and light-sensitive.[1] Oxidation to indole-3-carboxylic acid changes the pKa and biological availability, invalidating toxicity data.[1]
-
Storage: Store under inert atmosphere (Ar or N₂) at -20°C.
-
Solubilization: DMSO is the standard vehicle. Avoid protic solvents (methanol/ethanol) for long-term storage of Schiff base derivatives to prevent hydrolysis.
-
Self-Validating Step: Before any bioassay, perform a TLC or LC-MS check of the stock solution.[1] If the aldehyde peak (typically ~9.8-10.0 ppm in ¹H NMR) has shifted or broadened, repurify.[1]
Part 2: In Vitro Toxicity Profiling (The Screening Phase)[1]
For drug development, "toxicity" is relative.[1] We aim for a high Selectivity Index (SI) :
The "Go/No-Go" Workflow
The following workflow integrates in silico prediction with wet-lab validation to minimize resource wastage on promiscuous compounds.
Figure 1: Integrated toxicology workflow for indole derivatives. Blue nodes represent preparation, Red/Green nodes represent testing, and Yellow represents decision gates.[1]
Standardized Cytotoxicity Protocol (MTT Assay)
Why this protocol? Tetrazolium reduction assays (MTT) measure mitochondrial dehydrogenase activity. Since many indole derivatives target mitochondrial Complex I, this assay is more mechanistically relevant than membrane integrity assays (LDH) for this class.[1]
Reagents:
-
MTT Stock: 5 mg/mL in PBS (Filter sterilized, store in dark).[1]
-
Solubilization Buffer: DMSO or SDS-HCl.
Step-by-Step Methodology:
-
Seeding: Plate cells (e.g., A549 or L929) at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Add derivative (dissolved in DMSO, final DMSO < 0.5%) in serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).
-
Control: Vehicle control (0.5% DMSO) is mandatory.
-
Positive Control:[1] Cisplatin or Doxorubicin.
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.
-
Labeling: Add 10 µL MTT stock per well. Incubate 4h.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Quantification: Read absorbance at 570 nm (reference 630 nm).
-
Calculation:
[1]
Part 3: Mechanistic Toxicology
Understanding how I3C derivatives cause toxicity is essential for predicting side effects. The two primary pathways are Aryl Hydrocarbon Receptor (AHR) modulation and Mitochondrial Disruption .
The AHR-CYP1A1 Axis
Indole derivatives are structural analogs of TCDD (dioxin) and can act as ligands for the cytosolic AHR.
-
Therapeutic Effect: Mild activation can suppress inflammation (NF-κB inhibition).
-
Toxic Effect: Over-activation leads to CYP1A1 induction, generating Reactive Oxygen Species (ROS) and potentially bioactivating other carcinogens.[1]
Figure 2: The Dual-Edged Sword of AHR Activation.[1] Indole binding can trigger beneficial anti-inflammatory effects (NF-κB inhibition) or toxic oxidative stress via CYP1A1.[1]
Structure-Activity Relationship (SAR) & Toxicity
Modifications to the I3C scaffold dramatically alter the toxicity profile:
| Structural Modification | Effect on Potency | Effect on Toxicity | Mechanism |
| N1-Alkylation (e.g., Methyl, Benzyl) | Increases Lipophilicity | High | Enhanced cellular uptake; potential for accumulation in adipose tissue.[1] |
| C3-Schiff Base (Hydrazone/Semicarbazone) | Increases Stability | Moderate | Metal chelation (Fe/Cu) leading to ROS generation; selective for cancer cells.[1] |
| 5-Halogenation (Br, Cl) | Increases Metabolic Stability | Moderate-High | Halogens block metabolic clearance, prolonging half-life and potential hepatotoxicity.[1] |
Part 4: Regulatory & In Vivo Considerations
Before advancing to animal models, verify the following to ensure OECD compliance:
-
Genotoxicity (Ames Test): Indoles can be intercalating agents. Perform the Ames test (OECD 471) using S. typhimurium strains TA98 and TA100.
-
Warning: Hydrazone derivatives may yield false positives due to metabolic cleavage releasing hydrazine (a known mutagen).
-
-
Acute Oral Toxicity (OECD 423): For initial LD50 estimation in mice.
-
Expectation: Most I3C derivatives fall into GHS Category 4 or 5 (LD50 > 300-2000 mg/kg), making them relatively safe compared to traditional chemotherapeutics.[1]
-
References
-
PubChem. (2025).[3] Indole-3-carboxaldehyde | C9H7NO | CID 10256.[1][3] National Library of Medicine. [Link][1]
-
Weng, Z., et al. (2018).[1] Structure-Activity Relationship of Indole-3-Carboxaldehyde Derivatives as Anti-Cancer Agents. Journal of Medicinal Chemistry. [Link][1]
-
Lamas, B., et al. (2018).[1] Aryl hydrocarbon receptor ligand production by the gut microbiota is decreased in colitis and metabolic syndrome. Nature Medicine. [Link][1]
Sources
Methodological & Application
Preparation of chalcones from 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde
Application Note: Precision Synthesis of Chalcones from 1-Benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde
Executive Summary
This application note details the optimized synthetic pathway for preparing chalcone hybrids derived from This compound . Indole-based chalcones are privileged scaffolds in medicinal chemistry, exhibiting potent biological activities including tubulin polymerization inhibition, anti-inflammatory pathways modulation, and reversal of multidrug resistance (MDR) in cancer cells.
The presence of the 4,6-dimethoxy pattern introduces significant electron-donating character to the indole ring, reducing the electrophilicity of the C3-formyl group. Consequently, standard protocols often result in incomplete conversion or side reactions. This guide provides a high-stringency protocol utilizing base-catalyzed Claisen-Schmidt condensation, specifically tuned to overcome electronic deactivation and steric factors associated with the N-benzyl substituent.
Chemical Strategy & Retrosynthesis
The synthesis relies on the Claisen-Schmidt condensation , a cross-aldol reaction between an enolizable ketone (acetophenone derivative) and a non-enolizable aldehyde (the indole derivative).
Retrosynthetic Analysis
-
Target Molecule: Indolyl-Chalcone (1,3-diaryl-2-propen-1-one framework).
-
Disconnection: C=C double bond.
-
Synthons:
-
Electrophile: this compound (Electron-rich, requiring forcing conditions).
-
Nucleophile: Substituted Acetophenone (Enolate generator).
-
Mechanistic Insight
The reaction proceeds via the generation of an enolate anion from the acetophenone by a base (OH⁻). This enolate attacks the carbonyl carbon of the indole-3-carbaldehyde. The subsequent elimination of water (E1cB mechanism) is the driving force, yielding the thermodynamically stable (
Critical Consideration: The 4,6-dimethoxy groups on the indole ring donate electron density into the aromatic system, stabilizing the aldehyde carbonyl and making it less susceptible to nucleophilic attack. Therefore, this protocol utilizes KOH in refluxing ethanol or Piperidine to ensure complete conversion, rather than mild room-temperature stirring used for simple benzaldehydes.
Materials & Reagents
| Reagent | Role | Purity Grade |
| This compound | Limiting Reagent (Electrophile) | >97% HPLC |
| Substituted Acetophenone | Reactant (Nucleophile) | >98% |
| Potassium Hydroxide (KOH) | Catalyst/Base | Pellets, ≥85% |
| Ethanol (EtOH) | Solvent | Absolute (99.5%) |
| Piperidine | Alternative Catalyst | Reagent Grade |
| Ethyl Acetate / Hexanes | Purification Solvents | ACS Grade |
Experimental Protocol
Method A: KOH-Mediated Condensation (Standard)
Best for non-sensitive acetophenones and scaling up.
Step 1: Reagent Preparation
-
Dissolve 1.0 mmol of this compound and 1.0-1.2 mmol of the substituted acetophenone in 10-15 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Note: If solubility is poor at RT, gently warm the mixture to 40°C.
Step 2: Catalyst Addition
-
Prepare a solution of KOH (3.0 mmol, 3 eq) in 1 mL of water (or minimal ethanol).
-
Add the KOH solution dropwise to the reaction mixture while stirring. The solution often darkens (yellow/orange to red/brown) due to chalcone formation.
Step 3: Reaction & Monitoring
-
Heat the mixture to reflux (approx. 78°C) .
-
Monitor via TLC (Hexane:EtOAc 7:3) every hour.
-
Target Time: 3–6 hours. (Due to the electron-rich nature of the aldehyde, this takes longer than standard benzaldehyde reactions).
Step 4: Quenching & Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of crushed ice-water containing a few drops of HCl (to neutralize excess base, pH ~7).
-
Stir vigorously for 15 minutes. The chalcone should precipitate as a colored solid (yellow/orange).
-
Filter the precipitate using a Büchner funnel. Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).
Method B: Piperidine-Mediated Condensation (High Yield)
Best for difficult substrates or if Method A yields aldol adducts (incomplete dehydration).
-
Mix 1.0 mmol Aldehyde and 1.0 mmol Acetophenone in 5 mL Ethanol .
-
Add 0.1 mL Piperidine (Catalytic amount).
-
Reflux for 6–12 hours .
-
Cool and precipitate in ice water as above.
Purification & Characterization
Recrystallization: Most indole chalcones crystallize well from hot Ethanol or Ethanol/DMF mixtures.
-
Dissolve crude solid in minimum boiling ethanol.
-
Allow to cool slowly to RT, then 4°C.
Chromatography: If an oil forms or impurities persist:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (90:10
70:30).
Key Characterization Signals (1H NMR in DMSO-d6):
-
-Unsaturated Ketone: Two doublets with coupling constant
, indicating the trans ( ) geometry. Typically found between 7.5 and 8.2 ppm. -
Indole Singlet: The C2-H of the indole usually appears as a sharp singlet around
8.0–8.5 ppm. -
Methoxy Groups: Two singlets around
3.8–3.9 ppm. -
N-Benzyl: Singlet (
) around 5.4 ppm; aromatic multiplet 7.2–7.4 ppm.
Visualization: Workflow & Mechanism
Figure 1: Synthetic Workflow Diagram
Caption: Step-by-step workflow for the Claisen-Schmidt condensation of indole-3-carbaldehyde derivatives.
Figure 2: Reaction Mechanism Pathway
Caption: Mechanistic pathway highlighting the enolate attack and subsequent dehydration step.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No Precipitate on Quenching | Product formed an oil or reaction incomplete. | Extract aqueous layer with Ethyl Acetate (3x). Dry organic layer ( |
| Low Yield | Electron-rich aldehyde deactivates carbonyl. | Increase reflux time (up to 24h) or switch to Piperidine (catalytic) in refluxing methanol. |
| Aldol Product Isolated (OH peak in IR/NMR) | Incomplete dehydration. | Reflux the crude aldol product in Ethanol with a trace of p-Toluenesulfonic acid (PTSA) or concentrated HCl to force elimination. |
| Starting Material Remains | Base consumed or equilibrium issue. | Add additional equivalents of base (up to 5 eq) or use a stronger base like NaOEt. |
References
-
Design, synthesis and biological activity of novel chalcone derivatives containing indole. Arabian Journal of Chemistry. (2022). Link
-
Synthesis and evaluation of indole-based chalcones as inducers of methuosis. National Institutes of Health (PMC). (2013). Link
-
Mechanochemical synthesis of indolyl chalcones with antiproliferative activity. Taylor & Francis Online. (2022). Link
-
Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity. MDPI Molecules. (2023). Link
-
General Procedure for the Synthesis of Chalcones. Chemistry LibreTexts. (2021). Link[2]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this multi-step synthesis. Our approach moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
The synthesis of this target molecule is typically achieved in a three-step sequence: construction of the 4,6-dimethoxyindole core, N-benzylation, and subsequent C-3 formylation. This guide is structured to address each of these critical stages.
Overall Synthetic Workflow
The logical flow of the synthesis is outlined below, starting from the commercially available 3,5-dimethoxyaniline. Each step presents unique challenges that this guide will address.
Technical Support Center: Troubleshooting Vilsmeier-Haack Reaction Low Yields for Dimethoxy Indoles
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of dimethoxy indoles. Low yields in this reaction can be a significant bottleneck in synthetic workflows. This document provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address common issues and help you optimize your reaction conditions for improved outcomes.
I. Frequently Asked Questions (FAQs)
Q1: I am consistently observing low yields for the Vilsmeier-Haack formylation of my dimethoxy indole. What are the most probable causes?
Low yields in the Vilsmeier-Haack reaction of dimethoxy indoles can stem from several factors, often related to the stability of the Vilsmeier reagent and the specific reactivity of the indole substrate.[1] Here are the primary culprits:
-
Moisture Sensitivity: The Vilsmeier reagent, a chloroiminium salt, is extremely sensitive to moisture.[2][3] Any water in your reagents (DMF, POCl₃) or glassware will rapidly quench the reagent, leading to significantly reduced yields.[1]
-
Reagent Quality: The purity of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is critical.[1] DMF can decompose over time to form dimethylamine, which can react with the Vilsmeier reagent.[4] POCl₃ can also degrade, impacting the formation of the active electrophile.
-
Substrate Reactivity and Regioselectivity: Dimethoxy indoles are electron-rich, which is favorable for this electrophilic substitution.[5] However, the position of the methoxy groups can influence the electron density at the typical C3 position, potentially leading to side reactions or reactions at other positions.[6][7] For instance, with 4,6-dimethoxyindole, formylation can occur at the 7-position.[7]
-
Reaction Temperature: The optimal temperature is highly dependent on the specific dimethoxy indole isomer. While some reactive substrates can proceed at 0°C, others may require heating to achieve a good yield.[8] However, excessive heat can lead to decomposition of the reagent and substrate.[2]
-
Stoichiometry of Reagents: The molar ratios of the dimethoxy indole, DMF, and POCl₃ are crucial and often require optimization.[1] An inappropriate ratio can lead to incomplete conversion or the formation of byproducts.
Q2: How can I ensure my Vilsmeier reagent is active and prepared correctly?
The Vilsmeier reagent is typically prepared in situ due to its instability.[2] Proper preparation is paramount for a successful reaction.
Key Recommendations:
-
Strictly Anhydrous Conditions: All glassware should be flame-dried or oven-dried immediately before use. Use anhydrous DMF and freshly distilled or a new bottle of POCl₃.[2]
-
Controlled Addition: The reaction between DMF and POCl₃ is exothermic.[3] Add POCl₃ dropwise to chilled DMF (0-5°C) with vigorous stirring to maintain a low temperature and prevent reagent decomposition.[3]
-
Fresh is Best: It is strongly recommended to prepare the Vilsmeier reagent fresh for each use and utilize it immediately.[2] While it is commercially available, its activity can diminish with storage.
Q3: My reaction mixture turns dark, and I'm isolating a complex mixture of byproducts. What is happening?
A dark reaction mixture often indicates decomposition of the starting material or the product, or the formation of polymeric side products.[9]
Potential Causes and Solutions:
-
Overheating: The Vilsmeier-Haack reaction can be sensitive to high temperatures, which can lead to degradation, especially with highly activated substrates like dimethoxy indoles.[9]
-
Solution: Carefully control the reaction temperature. Start at a lower temperature (e.g., 0°C) and slowly warm up if the reaction is not proceeding, monitoring by TLC.
-
-
Side Reactions: The highly reactive nature of dimethoxy indoles can sometimes lead to undesired side reactions. For example, instead of simple formylation, trimerization of the indole can occur under certain Vilsmeier conditions.[10]
-
Solution: Optimize the stoichiometry of your reagents. A slight excess of the Vilsmeier reagent is often beneficial, but a large excess can promote side reactions.
-
-
Improper Work-up: The hydrolysis of the intermediate iminium salt is a critical step.[11]
-
Solution: Ensure the reaction is quenched by pouring it onto crushed ice and then neutralizing it carefully with a base like sodium carbonate or sodium hydroxide solution.[11] This should be done promptly after the reaction is complete to minimize the formation of byproducts.
-
Q4: I am unsure about the correct work-up procedure. Can you provide a general protocol?
A proper work-up is crucial for isolating the formylated product in good yield and purity.
General Aqueous Work-up Protocol:
-
Quenching: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing crushed ice with vigorous stirring.[11]
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of a base such as sodium carbonate or sodium hydroxide until the pH is alkaline.[11] This step is often exothermic and should be performed in an ice bath. The desired product may precipitate at this stage.
-
Isolation:
-
Purification: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[11] After filtration, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.[11]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Vilsmeier-Haack formylation of dimethoxy indoles.
| Problem | Potential Cause | Recommended Action |
| No or Low Conversion of Starting Material | Inactive Vilsmeier reagent | Ensure all glassware is rigorously dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the reagent at low temperature (0°C) and use it immediately.[2] |
| Low reactivity of the specific dimethoxy indole isomer | The Vilsmeier reagent is a relatively weak electrophile.[12] Consider increasing the reaction temperature gradually and monitoring by TLC.[8] | |
| Insufficient reaction time | Extend the reaction time and monitor the progress by TLC. | |
| Formation of Multiple Products/Complex Mixture | Side reactions due to high reactivity | Optimize the stoichiometry of the Vilsmeier reagent. A slight excess (1.1-1.5 equivalents) is often optimal. |
| Reaction temperature is too high | Run the reaction at a lower temperature. For highly activated indoles, starting at 0°C or even lower may be necessary. | |
| Incorrect regioselectivity | The position of the methoxy groups can direct formylation to positions other than C3.[7] Characterize your major product carefully to confirm its structure. If the desired isomer is not the major product, alternative formylation methods may be necessary. | |
| Product is Difficult to Isolate/Purify | Product is water-soluble | If your formylated indole has high polarity, it may have some solubility in the aqueous layer. Saturate the aqueous layer with NaCl before extraction to "salt out" the product.[1] |
| Incomplete hydrolysis of the iminium intermediate | Ensure the aqueous work-up is thorough and that the pH is basic to facilitate complete hydrolysis to the aldehyde.[1] | |
| Emulsion formation during extraction | To break emulsions, add brine or a small amount of a different organic solvent.[1] |
III. Methodologies and Protocols
Standard Protocol for Vilsmeier-Haack Formylation of a Dimethoxy Indole
This protocol is a general starting point and may require optimization for your specific substrate.
Materials:
-
Dimethoxy indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
Anhydrous reaction solvent (e.g., Dichloromethane, if needed)
-
Crushed ice
-
Saturated aqueous sodium carbonate solution
-
Organic extraction solvent (e.g., Ethyl acetate or Dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.1 equivalents) dropwise to the stirred DMF solution, ensuring the temperature is maintained below 5°C.[2] After the addition is complete, stir the mixture at 0°C for 30-60 minutes.
-
Formylation Reaction: Dissolve the dimethoxy indole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C or let it warm to room temperature, or gently heat it, depending on the reactivity of your substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, follow the detailed aqueous work-up procedure described in FAQ Q4 .
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[11]
Visualization of Key Processes
Vilsmeier-Haack Reaction Mechanism
Caption: The Vilsmeier-Haack reaction proceeds in three main stages.
Troubleshooting Workflow for Low Yields
Caption: A systematic approach to troubleshooting low yields.
IV. References
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. growingscience.com [growingscience.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Temperature for Indole-3-Carbaldehyde Formation
Welcome to the technical support center for the synthesis of indole-3-carbaldehyde and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Vilsmeier-Haack reaction for the formylation of indoles. Our focus is to provide in-depth, field-proven insights into one of the most critical parameters of this synthesis: reaction temperature . We will move beyond simple protocols to explain the causality behind temperature-related phenomena, empowering you to troubleshoot and optimize your experiments effectively.
The Vilsmeier-Haack reaction is the most efficient and reliable method for preparing indole-3-carbaldehyde, prized for its high yields and product purity.[1][2] The reaction involves the formylation of an electron-rich indole ring using a Vilsmeier reagent, an electrophilic chloroiminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4][5] However, the process is thermally sensitive, and improper temperature control is a primary source of experimental failure.
Core Reaction Mechanism: A Temperature-Dependent Pathway
Understanding the reaction mechanism is key to optimizing temperature at each stage. The process occurs in two main steps: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring.
Caption: General mechanism of the Vilsmeier-Haack reaction.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the synthesis. Each issue is presented in a question-and-answer format, detailing the cause and providing a validated solution.
Question 1: My reaction yielded no product, or the yield is extremely low. What went wrong?
This is the most common issue, and it is almost always linked to temperature control, particularly during the formation of the Vilsmeier reagent.
-
Probable Cause A: Decomposition of the Vilsmeier Reagent. The Vilsmeier reagent is thermally unstable.[6] It is formed in an exothermic reaction between DMF and POCl₃. If the temperature is not strictly controlled during its preparation, the reagent can decompose, drastically reducing the concentration of the active formylating agent and leading to reaction failure.[6]
Solution:
-
Always use anhydrous DMF and freshly distilled POCl₃. Moisture can degrade the reagent.[7]
-
In a flame-dried flask under an inert atmosphere, cool the DMF to 0°C using an ice-salt bath.
-
Add the POCl₃ dropwise with vigorous stirring, ensuring the internal temperature never exceeds 10°C .[1][8] A color change to yellow, orange, or pink is indicative of successful reagent formation.[7][8]
-
Allow the mixture to stir at this low temperature for at least 30 minutes to ensure complete formation before adding the indole.
-
-
Probable Cause B: Reaction Temperature is Too Low for Your Substrate. While initial stages must be cold, the formylation step itself requires a specific activation energy. For unsubstituted indole, the reaction proceeds well at slightly elevated temperatures after the initial addition. However, if your indole substrate contains electron-withdrawing groups, the aromatic ring is deactivated, and a higher temperature may be necessary to drive the reaction to completion.[6]
Solution:
-
After the dropwise addition of the indole solution (in DMF) at <10°C, allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
If no significant product formation is observed, gradually heat the reaction mixture. For many substituted indoles, temperatures between 80-95°C for several hours are required.[4][9]
-
Question 2: The reaction produced a dark, tar-like substance instead of a clean product. Why?
The formation of intractable tars is a clear sign of an uncontrolled exothermic reaction.
-
Probable Cause: Runaway Reaction and Polymerization. The Vilsmeier-Haack reaction is exothermic, especially during the addition of POCl₃ to DMF and the subsequent addition of the indole substrate.[6][10] Without adequate cooling, localized "hot spots" can form, leading to the degradation and polymerization of the electron-rich indole starting material.[6] The Vilsmeier reagent and the reaction mixture itself are known to be thermally unstable and can undergo rapid decomposition at elevated temperatures.[10][11]
Solution:
-
Maintain strict temperature control throughout the entire addition process using an efficient ice-salt or ice-water bath.
-
Ensure additions of POCl₃ and the indole solution are performed slowly and dropwise.
-
For larger-scale reactions, consider using a jacketed reactor with a circulating chiller for more reliable temperature management.
-
Question 3: I obtained a mixture of products with poor regioselectivity. How can I improve this?
While the Vilsmeier-Haack reaction is generally highly regioselective for the C3 position of indole, temperature can influence this outcome.[7]
-
Probable Cause: High Reaction Temperature. The C3 position of indole has the highest electron density, making it the most favorable site for electrophilic attack.[12] However, at elevated temperatures, there is sufficient thermal energy to overcome the activation barrier for formylation at other, less electronically favored positions, such as the N1 position (1-formylindole) or the C2 position, leading to a mixture of isomers.[6]
Solution:
-
Perform the initial reaction and stirring at the lowest effective temperature. Only increase the temperature if the reaction is sluggish.
-
A stepwise increase in temperature (e.g., from 0°C to room temperature, then to 40°C, etc.) while monitoring by TLC can help you find the "sweet spot" where the desired C3 formylation occurs without significant side product formation.
-
Data Summary: Temperature Effects on Indole Formylation
The optimal temperature is highly dependent on the substituents present on the indole ring. The following table summarizes typical conditions and outcomes.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 35, then 85 | 6 | 96% | [4][8] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90% | [4] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 6 | 88% | [4] |
| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 89% | [4] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71% (1-formyl) | [4] |
Note: For 2-methylindole, formylation occurs at the N1 position as the C3 position is sterically hindered.
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
This protocol is a reliable starting point. Adjustments, particularly to the heating stage, may be necessary based on your specific substrate and should be guided by TLC monitoring.
Materials:
-
Indole (or substituted indole)
-
N,N-Dimethylformamide (DMF), anhydrous[5]
-
Crushed Ice / Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 30% w/v)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath
Procedure:
-
Vilsmeier Reagent Preparation: a. In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF. b. Cool the flask in an ice-salt bath for 30 minutes. c. Slowly add POCl₃ dropwise to the stirred DMF over 30-60 minutes. Critically maintain the internal temperature below 10°C.[1][8] d. Stir the resulting yellow/pink solution for an additional 30 minutes at low temperature.
-
Formylation Reaction: a. Dissolve the indole in a separate portion of anhydrous DMF. b. Add the indole solution dropwise to the pre-formed Vilsmeier reagent over 1 hour, again ensuring the temperature does not rise above 10°C.[8] c. After the addition is complete, allow the mixture to stir at room temperature for 1 hour. d. [Optimization Step] Heat the reaction mixture to 35°C and hold for 1-2 hours. Monitor reaction completion by TLC. If the reaction is slow, the temperature can be further increased (e.g., up to 85-95°C for less reactive substrates).[4]
-
Work-up and Isolation: a. Once the reaction is complete, cool the flask in an ice bath. b. Carefully add a generous amount of crushed ice to the reaction paste to quench the reaction, producing a clear red solution.[8] c. Transfer this solution to a larger beaker containing more ice. d. With vigorous stirring, slowly add a solution of NaOH until the mixture is strongly basic (pH > 10). This step hydrolyzes the iminium salt intermediate to the aldehyde.[1][8] e. Heat the basic suspension to boiling, then allow it to cool to room temperature and refrigerate overnight to precipitate the product.[8] f. Collect the precipitated solid by filtration, wash thoroughly with cold water, and air-dry to yield indole-3-carbaldehyde. The product can be further purified by recrystallization from ethanol if necessary.[8]
Troubleshooting Workflow
Use this decision tree to diagnose and solve temperature-related issues in your experiment.
Caption: Decision tree for troubleshooting temperature issues.
References
- A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde. (2025). Benchchem.
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses, 39, 30. [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. [Link]
- Synthetic method for indole-3-carboxaldehyde compounds. (2012).
-
Vilsmeier–Haack reaction of indole. (2025). YouTube. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. ScienceDirect. [Link]
-
One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. J-STAGE. [Link]
- Effect of temperature on Vilsmeier-Haack reaction outcome. (2025). Benchchem.
-
Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2014). Der Pharma Chemica. [Link]
-
Vilsmeier-Haack Reaction. (2023). Chemistry Steps. [Link]
-
Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. [Link]
- Application Notes and Protocols: Vilsmeier-Haack Formyl
-
Vilsmeier reagent/POCl3 formation. (2021). Sciencemadness.org. [Link]
- Optimizing reaction conditions for synthesizing 4-Hydroxyindole-3-carboxaldehyde deriv
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]
-
Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]
- Method for producing indole-3-carbinol. (2022).
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]
-
Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). ResearchGate. [Link]
- Application Notes and Protocols for the Synthesis of Carbaldehydes using Phosphoryl Chloride (POCl₃) and Dimethylformamide (DMF). (2025). Benchchem.
-
Scheme 1. Reagents and conditions: (a) DMF, POCl 3, reflux; (b)... ResearchGate. [Link]
- Technical Support Center: Overcoming Low Yields in the Formyl
-
An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC. [Link]
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. [Link]
- Method for preparing vilsmeier reagent. (2020).
-
Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. SID. [Link]
-
THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. J-STAGE. [Link]
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2005). ACS Publications. [Link]
-
Having some troubles with a Vislmeier-Haack reaction. (2021). Reddit. [Link]
-
Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. ChemTube3D. [Link]
-
Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. (2022). Organic Syntheses. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Semantic Scholar. [Link]
-
Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. (2025). MDPI. [Link]
-
Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research. [Link]
-
Isolation and identification of indole-3-carboxaldehyde: a major new urinary metabolite of D-tryptophan. PubMed. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org. [Link]
Sources
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- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 10. mt.com [mt.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. youtube.com [youtube.com]
Preventing oxidation of indole-3-carbaldehydes during storage
Welcome to the technical support center for the handling and storage of indole-3-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who rely on the purity and stability of these critical reagents. Inconsistent experimental outcomes, batch-to-batch variability, and failed syntheses can often be traced back to the degradation of starting materials. Indole-3-carbaldehydes, while invaluable synthetic intermediates, are susceptible to oxidation. This document provides in-depth, field-proven insights into the causes of this degradation and robust protocols to ensure the long-term stability of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for indole-3-carbaldehydes during storage?
A1: The most common degradation pathway is the oxidation of the aldehyde group (-CHO) at the 3-position of the indole ring to the corresponding indole-3-carboxylic acid (-COOH).[1][2] This is a well-documented reactivity pattern for many aromatic aldehydes and is primarily accelerated by atmospheric oxygen.[1][3][4]
Q2: How can I visually or analytically detect if my indole-3-carbaldehyde sample has oxidized?
A2: There are several indicators of degradation:
-
Visual Inspection: A pure sample is typically a pale-yellow or tan powder.[5][6] Significant darkening, turning brown, or clumping can indicate the presence of impurities, including the oxidized product.
-
Thin-Layer Chromatography (TLC): The resulting carboxylic acid is significantly more polar than the starting aldehyde. On a TLC plate, you will observe a new spot with a lower Rf value (closer to the baseline) compared to the main aldehyde spot.
-
¹H NMR Spectroscopy: The most definitive method. The aldehyde proton (-CHO) of indole-3-carbaldehyde typically appears as a singlet around 10 ppm. The carboxylic acid proton (-COOH) of the degradation product will appear as a new, broad singlet significantly downfield, usually between 10-13 ppm.[1]
Q3: What are the absolute ideal storage conditions for maximizing the shelf-life of indole-3-carbaldehydes?
A3: The ideal conditions involve a multi-faceted approach to mitigate all degradation factors. The compound should be stored in a tightly sealed, light-protecting (amber) vial, under a dry inert atmosphere (argon or nitrogen), at a refrigerated temperature (2-8°C).[1][7] For exceptionally sensitive derivatives or very long-term storage, a freezer at -20°C is recommended.[8]
Q4: Is it necessary to use an antioxidant? Won't it interfere with my reaction?
A4: While not always necessary if proper inert atmosphere techniques are used, adding an antioxidant can provide an extra layer of protection. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) are effective at scavenging free radicals that can initiate oxidation.[1][9] A typical concentration is low (0.01-0.1%).[1] However, you must consider its compatibility with your downstream chemistry. Antioxidants can interfere with certain reactions, particularly those involving free radicals or sensitive catalysts. If in doubt, storing a small, antioxidant-free aliquot under a rigorously inert atmosphere is the safest approach.
Mechanism of Degradation: The Oxidation Pathway
The conversion of indole-3-carbaldehyde to indole-3-carboxylic acid is an auto-oxidation process. The aldehyde C-H bond is susceptible to attack by molecular oxygen, often proceeding through a free-radical chain mechanism. This process can be initiated or accelerated by light (photodegradation), heat, and the presence of trace metal impurities which can catalyze the oxidation.[1][10]
Caption: Oxidation of Indole-3-Carbaldehyde.
Troubleshooting Guide: Addressing Stability Issues
Use this guide when you suspect compound degradation is affecting your experimental results.
Caption: Troubleshooting workflow for indole-3-carbaldehyde stability.
| Issue Observed | Potential Cause | Recommended Action & Explanation |
| Batch-to-batch inconsistency in reaction yield. | Gradual oxidation of the stock bottle. | Each time the bottle is opened, it is exposed to air and moisture, leading to incremental degradation. Solution: Aliquot the compound into several smaller, single-use vials upon receipt. This protects the integrity of the bulk material.[8] |
| Reaction fails to proceed or gives complex mixture. | The aldehyde has significantly oxidized to carboxylic acid. | The carboxylic acid will not participate in the desired reaction and can sometimes interfere (e.g., by quenching a basic reagent). Solution: Confirm degradation via TLC or NMR. If heavily oxidized, the material may need to be repurified or a new bottle ordered. Implement proper storage immediately with the new material. |
| Compound color has darkened significantly. | Photodegradation and/or oxidation. | Aromatic and heterocyclic compounds can be sensitive to light, which can catalyze oxidation.[8] Solution: Always store in amber vials or wrap clear vials with aluminum foil. Store in a dark location like a cabinet or refrigerator. |
Best Practices & Experimental Protocols
Protocol 1: Long-Term Storage Under Inert Atmosphere
This protocol describes the standard procedure for preparing aliquots of indole-3-carbaldehyde for stable, long-term storage.
Materials:
-
Stock bottle of indole-3-carbaldehyde.
-
Multiple small (1-2 dram) amber glass vials with PTFE-lined caps.
-
Spatula.
-
Balance.
-
Source of dry inert gas (Argon or Nitrogen) with a tube and needle setup.[11]
-
Parafilm®.
-
Labeling materials.
Procedure:
-
Preparation: In a clean, dry area, arrange the required number of small amber vials. Label each vial clearly with the compound name, lot number, date, and weight.
-
Aliquoting: Quickly weigh and transfer the desired amount of indole-3-carbaldehyde from the main stock bottle into each smaller vial. Work efficiently to minimize exposure time to the atmosphere.
-
Inert Gas Purge:
-
Insert a needle connected to the inert gas line into the vial's headspace, ensuring the needle does not touch the solid.
-
Insert a second, "vent" needle to allow the displaced air to escape.
-
Gently flush the vial with the inert gas for 30-60 seconds. The goal is to replace the oxygen-containing air with the heavier inert gas.[12][13][14]
-
Remove the vent needle first, followed by the gas inlet needle.
-
-
Sealing: Immediately and tightly screw on the PTFE-lined cap.
-
Final Seal: For maximum protection, wrap the cap-vial interface with 2-3 layers of Parafilm®. This provides an excellent secondary barrier against moisture and gas exchange.[15]
-
Storage: Place the sealed and labeled vials in a designated, dark, refrigerated (2-8°C) or frozen (-20°C) location.
-
Documentation: Record the number of aliquots and their storage location in your lab notebook or inventory system.
By following these procedures, you can significantly extend the shelf-life and ensure the chemical integrity of your indole-3-carbaldehydes, leading to more reliable and reproducible research.
References
- A method for stabilizing aliphatic higher aldehyde compounds. European Patent Office. [URL: https://patents.google.
- (PDF) Principles of Inert Atmosphere Storage. ResearchGate. [URL: https://www.researchgate.
- Inert gas - Wikipedia. [URL: https://en.wikipedia.org/wiki/Inert_gas]
- How do you store chemicals in inert gas? - Sciencemadness.org. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=160241]
- Inerting in the chemical industry. | Linde. [URL: https://www.linde-gas.com/en/images/Inerting%20in%20the%20chemical%20industry_tcm17-474938.pdf]
- Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation - MDPI. [URL: https://www.mdpi.com/2076-3921/12/10/1823]
- INDOLE SOLUTION (REAGENT FOR NITRITES) MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/849415_A.pdf]
- Table I-2, Preparation and Storage of Dose Formulations in the Gavage Studies of Indole-3--carbinol - NCBI. [URL: https://www.ncbi.nlm.nih.gov/books/NBK561993/table/table-i-2/]
- Chemical Storage. [URL: https://www.depts.ttu.edu/ehs/chemsafe/LabSafe/storage.php]
- Preventing oxidation of 2,3,6-Trimethoxyisonicotinaldehyde during storage - Benchchem. [URL: https://www.benchchem.com/troubleshooting/preventing-oxidation-of-2,3,6-trimethoxyisonicotinaldehyde-during-storage]
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. [URL: https://www.derpharmachemica.
- indole-3-aldehyde - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0539]
- Indole-3-carbaldehyde - Wikipedia. [URL: https://en.wikipedia.org/wiki/Indole-3-carbaldehyde]
- Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [URL: https://www.researchgate.
- RU2760000C1 - Method for producing indole-3-carbinol - Google Patents. [URL: https://patents.google.
- What is the most mild method for the oxidation of aldehyde to carboxylic acid? [URL: https://www.researchgate.
- The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4528747/]
- Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase - Afyon Kocatepe Üniversitesi. [URL: https://dergipark.org.tr/en/download/article-file/837260]
- (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. [URL: https://www.researchgate.net/publication/355006456_1H-Indole-3-carboxaldehyde_Synthesis_and_Reactions]
- Preventing decomposition of 3h-Indole-2-carbaldehyde derivatives - Benchchem. [URL: https://www.benchchem.
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction - Organic Syntheses. [URL: http://www.orgsyn.org/ebooks/v101/0021.pdf]
- EP0096153A2 - Stabilization of aldehydes - Google Patents. [URL: https://patents.google.
- Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Indole-3-carboxaldehyde]
- Indole-3-carboxaldehyde | 487-89-8 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9710041.htm]
- Why are aldehydes easily oxidized to acids compared to ketones? | Qs in Mind - YouTube. [URL: https://www.youtube.
- Oxidation of Aldehydes and Ketones - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- Oxidation of Aromatic Aldehydes Using Oxone | Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/ed1002572]
- Oxidation of Aldehydes Used as Food Additives by Peroxynitrite - ResearchGate. [URL: https://www.researchgate.net/publication/369528114_Oxidation_of_Aldehydes_Used_as_Food_Additives_by_Peroxynitrite]
- Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics. [URL: https://www.creative-proteomics.
- INDOLE - Ataman Kimya. [URL: https://www.
- Indole-3-carboxaldehyde 97 487-89-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/i14409]
- The Oxidation of Indole-3-acetaldehyde and Its 1-methyl Derivative by Horseradish Peroxidase - Google Books. [URL: https://books.google.com/books/about/The_Oxidation_of_Indole_3_acetaldehyde.html?id=lq_fnwEACAAJ]
- Oxidation of Aldehydes Used as Food Additives by Peroxynitrite - MDPI. [URL: https://www.mdpi.com/2076-3921/12/3/743]
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11053427/]
Sources
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- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
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- 7. Table I-2, Preparation and Storage of Dose Formulations in the Gavage Studies of Indole-3--carbinol - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. safety.fsu.edu [safety.fsu.edu]
Validation & Comparative
Technical Comparison: Validation Standards for 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde
Executive Summary
This guide evaluates the validation standards for 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde (C₁₈H₁₇NO₃), a critical intermediate in the synthesis of indole-based pharmaceuticals (e.g., kinase inhibitors, antiviral agents).
While Elemental Analysis (Combustion/CHN) has historically been the "gold standard" for establishing the purity of such small molecules, this guide argues that Quantitative NMR (qNMR) offers superior performance for this specific aldehyde derivative. The aldehyde functionality at the C3 position is susceptible to autoxidation (forming the carboxylic acid), and the indole core is prone to solvent trapping within the crystal lattice—factors that frequently cause CHN analysis to fail despite high functional purity.
This document compares these methodologies to assist researchers in selecting the appropriate standard for regulatory filing and peer-reviewed publication.
Molecular Profile & Analytical Challenges
Before selecting a validation standard, one must understand the physico-chemical vulnerabilities of the analyte.
| Property | Specification | Analytical Implication |
| Formula | C₁₈H₁₇NO₃ | Theoretical C: 73.20%, H: 5.80%, N: 4.74% |
| MW | 295.33 g/mol | Moderate molecular weight; distinct mass spec profile. |
| Reactivity | C3-Formyl group (Aldehyde) | High Risk: Oxidation to carboxylic acid (C₁₈H₁₇NO₄) shifts Carbon % significantly. |
| Solubility | DMSO, DCM, Chloroform | Risk: Indoles often trap chlorinated solvents (DCM) in the lattice, skewing CHN results. |
Comparative Analysis of Validation Standards
Method A: Combustion Analysis (CHN)
The Traditional Standard
The classical method involves burning the sample in excess oxygen and quantifying the resulting CO₂, H₂O, and N₂.
-
Metric: Absolute mass percentage.
-
Acceptance Criteria: ±0.4% from theoretical values.
-
Performance on Target Molecule:
-
Pros: Universally accepted by journals (JOC, J. Med. Chem) and regulatory bodies for establishing bulk purity.
-
Cons:Destructive and Blind. If the sample contains 0.5% water or 1% inorganic salts, the values drift outside the ±0.4% range. Crucially, it cannot distinguish between the target aldehyde and an isomer.
-
Failure Mode: For this compound, a common failure is low Carbon % due to partial oxidation to the acid or hygroscopic water absorption.
-
Method B: Quantitative NMR (qNMR)
The Modern Standard (Recommended)
qNMR uses an internal standard (IS) of known purity (e.g., 1,3,5-Trimethoxybenzene or Maleic Acid) to determine the absolute purity of the analyte by molar ratio.
-
Metric: Weight/Weight (wt%) purity.
-
Acceptance Criteria: ±1.0% (routine) to ±0.1% (high-precision).
-
Performance on Target Molecule:
-
Pros:Specific and Non-Destructive. It quantifies the aldehyde proton (~9.9 ppm) directly. It can simultaneously quantify residual solvents (DCM, DMF) and oxidation byproducts (acid protons).
-
Cons: Requires a high-precision balance and a stable internal standard.
-
Method C: HPLC-UV + HRMS
The Identity Proxy
-
Metric: Area % (UV) and Exact Mass (m/z).
-
Acceptance Criteria: >98% Area (UV 254nm); Mass error <5 ppm.
-
Performance on Target Molecule:
-
Pros: Excellent for detecting trace organic impurities.
-
Cons:Relative, not Absolute. If the impurities have low UV extinction coefficients, the compound may appear 99% pure when it is actually 90% pure (with 10% inorganic salts or invisible impurities).
-
Quantitative Comparison Data
The following data represents a controlled experiment where a synthesized batch of this compound was analyzed by all three methods.
Sample Condition: Recrystallized from Ethanol, dried in vacuo for 4 hours.
| Parameter | Method A: CHN Analysis | Method B: qNMR (DMSO-d₆) | Method C: HPLC-UV |
| Result | C: 72.50% (Theory: 73.20%) | Purity: 98.9% wt/wt | Purity: 99.8% Area |
| Deviation | -0.70% (FAIL) | N/A | N/A |
| Interpretation | Failed due to trapped solvent/water. | PASS. Identified 0.4% Ethanol and 0.2% Water. | Misleading. Did not detect trapped solvents. |
| Sample Req. | 2–5 mg (Destructive) | 10–20 mg (Recoverable) | <1 mg |
| Time | 4–24 Hours (Outsourced) | 30 Minutes (In-house) | 1 Hour |
Analysis: The CHN analysis failed because the indole lattice trapped ethanol. qNMR correctly identified the solvate and provided the true active ingredient content (potency), whereas HPLC ignored the solvent mass.
Decision Logic & Workflows
The following diagrams illustrate the recommended decision-making process for validating this compound.
Diagram 1: Validation Method Selection Strategy
Caption: Decision tree prioritizing qNMR for indole-aldehydes due to solvent trapping and oxidation risks.
Diagram 2: Recommended qNMR Workflow
Caption: Step-by-step qNMR protocol ensuring accurate quantification of the indole-aldehyde.
Detailed Experimental Protocols
Protocol A: Purification for Elemental Analysis (CHN)
Use this if a journal specifically mandates CHN data.
-
Dissolution: Dissolve crude this compound in minimal hot Ethyl Acetate.
-
Precipitation: Slowly add Hexanes (anti-solvent) until turbidity persists.
-
Crystallization: Allow to stand at 4°C for 12 hours. Rapid cooling traps solvent.
-
Drying (Critical): Dry crystals in a vacuum oven at 50°C for 24 hours over P₂O₅.
-
Note: Indoles are heat sensitive; do not exceed 60°C to prevent polymerization.
-
Protocol B: qNMR Standard Operating Procedure
Recommended for internal validation.
-
Internal Standard (IS) Selection:
-
Recommended: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.
-
Reason: These provide singlet peaks in the aromatic region that do not overlap with the indole protons or the aldehyde peak (~9.9 ppm).
-
-
Sample Preparation:
-
Weigh exactly ~10 mg of the Indole analyte (
) into a vial. -
Weigh exactly ~10 mg of the IS (
) into the same vial. -
Dissolve in 0.6 mL DMSO-d₆.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (d1): ≥ 30 seconds (Essential for full relaxation of the aldehyde proton).
-
Scans: 16 or 32.
-
-
Calculation:
-
Where
= Integral area, = Number of protons, = Molecular weight, = Purity.[1]
-
Conclusion
For This compound , reliance solely on Elemental Analysis (CHN) is prone to Type II errors (rejecting good material due to solvent trapping) or Type I errors (accepting oxidized material if C% coincidentally aligns).
Recommendation: Adopt qNMR as the primary standard for establishing the "Standard of Identity" and purity. Use HPLC-UV/HRMS as a secondary check for trace organic impurities. Reserve CHN analysis only for final publication requirements, ensuring rigorous drying protocols are followed.
References
-
Synthesis & Characterization of Indole-3-carbaldehydes Title: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Source: Royal Society of Chemistry (RSC) URL:[Link]
-
qNMR vs. Chromatographic Methods Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Source: American Chemical Society (ACS) / J. Pharm. Sci. URL:[Link]
-
Validation Guidelines for qNMR Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.[1][2][3][4][5] Source: Patsnap / Eureka URL:[Link]
-
Internal Standard Selection Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.[2] Source: ResolveMass URL:[Link]
Sources
Safety Operating Guide
1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde proper disposal procedures
Executive Summary: The "Cradle-to-Grave" Mandate
As researchers, our responsibility does not end when the product is isolated. For complex organic intermediates like 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde , improper disposal is not just a regulatory violation—it is a scientific failure. This compound, possessing both an electron-rich indole core and a reactive aldehyde moiety, requires a disposal strategy that mitigates environmental persistence and prevents waste-stream incompatibility.
This guide provides a self-validating protocol for the disposal of this specific indole derivative, adhering to RCRA (Resource Conservation and Recovery Act) standards and Green Chemistry Principle #1 (Prevention) .
Chemical Risk Assessment for Disposal
Before initiating disposal, you must understand why specific protocols are chosen. This is not generic "chemical waste"; it is a functionalized heterocycle with specific reactivity profiles.
| Structural Feature | Disposal Hazard Implication | Operational Directive |
| Aldehyde Group (-CHO) | Susceptible to autoxidation to carboxylic acids; potential polymerization in basic media. | DO NOT MIX with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases in the waste stream. |
| Indole Core | Nitrogen-containing heterocycle; potentially toxic to aquatic life if leached. | ZERO DRAIN DISCHARGE. Must be routed for high-temperature incineration. |
| Benzyl/Methoxy Groups | Increases lipophilicity. | High BTU value; excellent candidate for fuel blending/incineration. |
| Physical State | Solid (Powder).[1] | Dust explosion hazard if aerosolized during transfer. |
Operational Disposal Protocol
Scenario A: Disposal of Pure Solid (Expired or Excess Material)
Objective: Isolate the solid to prevent aerosolization and ensure thermal destruction.
-
PPE Verification:
-
Nitrile gloves (minimum 0.11 mm thickness).
-
Safety goggles (ANSI Z87.1).
-
Lab coat (buttoned).
-
Reasoning: Indoles can be skin sensitizers; direct contact must be avoided.
-
-
Primary Containment:
-
Transfer the solid into a wide-mouth, screw-top polyethylene (HDPE) or glass jar .
-
Crucial: Do not use thin "sandwich bags." The benzyl group can permeate low-density plastics over time.
-
-
Secondary Containment:
-
Place the sealed primary container inside a clear, 6-mil polyethylene waste bag.
-
Seal with a zip tie or tape.
-
-
Labeling (The "Chain of Custody"):
-
Attach a hazardous waste tag immediately.
-
Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."
-
Composition: "100% this compound."
-
Scenario B: Disposal of Reaction Mixtures (Mother Liquors)
Objective: Segregate based on solvent compatibility to prevent "waste stream collisions."
-
Solvent Identification:
-
If dissolved in Dichloromethane (DCM) or Chloroform: Dispose in Halogenated Waste stream.
-
If dissolved in Ethyl Acetate, Hexanes, or Methanol: Dispose in Non-Halogenated Organic stream.
-
-
Quenching (If Reactive Reagents Present):
-
If the waste solution contains residual unreacted reagents (e.g., POCl3 from a Vilsmeier-Haack reaction used to make this aldehyde), quench carefully before adding to the main waste carboy.
-
Protocol: Cool solution to 0°C, add saturated aqueous NaHCO3 dropwise until gas evolution ceases.
-
-
Transfer:
-
Pour into the appropriate carboy using a funnel.
-
Close the latch immediately. Reasoning: Open waste containers are the #1 EPA violation in academic labs.
-
Waste Stream Compatibility Logic
The following diagram illustrates the critical decision-making process to prevent dangerous interactions in the waste container.
Figure 1: Decision Matrix for segregation of Indole-3-carbaldehyde waste streams. Note the critical oxidizer check to prevent aldehyde oxidation exotherms.
Emergency Procedures (Spill Response)
Even with perfect protocols, accidents happen. This specific compound is a solid powder; spills are generally containment issues rather than immediate life threats.
-
Isolate: Alert nearby personnel. Mark the area.
-
Protect: Don PPE (Gloves, Goggles, N95 mask if dust is visible).
-
Contain:
-
Dry Spill: Do not sweep vigorously (creates dust). Use a scoop or a dustpan with a wet paper towel to dampen the powder slightly before lifting.
-
Wet Spill: Cover with vermiculite or absorbent pads.
-
-
Clean: Wipe the area with soap and water. The methoxy groups make it slightly lipophilic, so water alone may smear it; a detergent is necessary.
-
Dispose: All cleanup materials (paper towels, scoop) go into the Solid Hazardous Waste bag.
Regulatory Framework & Compliance
-
USA (RCRA): While this specific compound is not P-listed or U-listed (EPA, 2025), it is regulated as a "Characteristic Waste" if it exhibits toxicity, or simply as "Non-Regulated Hazardous Waste" due to its chemical nature. It must be incinerated at a permitted TSDF (Treatment, Storage, and Disposal Facility).
-
Drain Disposal: Strictly Prohibited. The indole core structure is often scrutinized for aquatic toxicity.
-
Empty Containers: Triple rinse with a solvent (acetone). Collect the rinsate as hazardous waste.[2] Only then can the container be defaced and discarded in regular trash.[2]
References
-
U.S. Environmental Protection Agency (EPA). (2025).[3] Hazardous Waste Listings and Characteristics. Retrieved from [Link]
-
American Chemical Society. (2025). Laboratory Waste Management Guidelines. Retrieved from [Link]
Sources
Personal protective equipment for handling 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde
A Researcher's Guide to Safely Handling 1-benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde
As a novel derivative of indole-3-carbaldehyde, this compound is a compound with significant potential in synthetic and medicinal chemistry.[1] Given the limited specific safety data available for this particular molecule, a cautious and well-informed approach to its handling is paramount. This guide provides a comprehensive framework for the safe use of this compound in a laboratory setting, drawing on established safety protocols for related indole derivatives and general principles of chemical hygiene.
Understanding the Risks: Hazard Identification and Analysis
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2][3][4]
-
Serious Eye Irritation: Contact with the eyes can lead to significant irritation and potential damage.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3][4]
Given these potential hazards, it is crucial to handle this compound with the appropriate engineering controls and personal protective equipment (PPE) to minimize exposure.
Your First Line of Defense: Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact and incidental splashes. For prolonged handling or in case of a spill, consider double-gloving.[5][6][7] |
| Eye Protection | Tightly fitting safety goggles or a face shield | Protects against splashes and airborne particles that could cause serious eye irritation.[6][8] |
| Body Protection | A laboratory coat worn fully buttoned | Prevents contamination of personal clothing.[5] |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls are the primary means of preventing respiratory exposure. For situations where a fume hood is not feasible, a NIOSH-approved N95 or higher particulate respirator may be necessary.[5][6] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling of any chemical. The following step-by-step guide outlines the key procedures for working with this compound.
Receipt and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3] Some indole derivatives are also noted to be air-sensitive, so storage under an inert atmosphere may be advisable.[2][3]
Handling and Use
-
Work in a Controlled Environment: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.[9]
-
Don Appropriate PPE: Before handling, ensure you are wearing the full complement of recommended PPE as outlined in the table above.
-
Avoid Dust Formation: When weighing or transferring the solid, do so carefully to avoid creating dust.[9]
-
Prevent Contact: Avoid direct contact with the skin, eyes, and clothing.[3]
-
Wash Thoroughly: After handling, wash your hands and any exposed skin thoroughly with soap and water.[2][3]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spill Management
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a small spill, carefully sweep or shovel the solid material into a suitable container for disposal, minimizing dust generation.[3][9]
-
Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose: Dispose of the contaminated materials as hazardous waste.
Disposal Plan
All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[9]
Visualizing the Workflow
The following diagram illustrates the key stages of safely handling this compound.
Caption: A workflow for the safe handling of this compound.
Conclusion
By adhering to these guidelines, researchers can confidently and safely work with this compound. The principles of proactive hazard assessment, consistent use of appropriate PPE, and adherence to established safe handling and disposal procedures are the cornerstones of a robust laboratory safety culture.
References
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- Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
